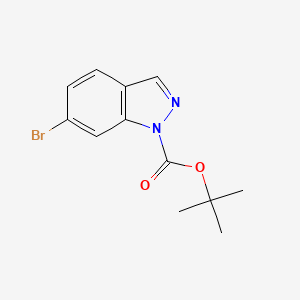
Alnustinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alnustinol is a natural flavonoid compound isolated from the plant Alnus sieboldiana. It is chemically identified as 3,5,7-trihydroxy-6-methoxyflavanone. This compound belongs to a class of flavonoids known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alnustinol can be synthesized through various chemical reactions involving the hydroxylation and methoxylation of flavanone precursors. The typical synthetic route involves the use of flavanone as the starting material, which undergoes hydroxylation at positions 3, 5, and 7, followed by methoxylation at position 6. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Alnus japonica, a tree species native to Japan. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Alnustinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Alnustinol is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: this compound shows promise in the development of therapeutic agents for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the formulation of nutraceuticals and functional foods due to its health-promoting properties
Mecanismo De Acción
The mechanism of action of alnustinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress and cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparación Con Compuestos Similares
Alnustinol is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:
Alnusin: 3,5,7-trihydroxy-6-methoxyflavone
Alnetin: 5-hydroxy-6,7,8-trimethoxyflavone
Alnustin: 5-hydroxy-3,6,7-trimethoxyflavone
These compounds share similar structural features but differ in their specific substitution patterns, leading to variations in their biological activities and properties .
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPLPWGKGPTJB-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)



![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


